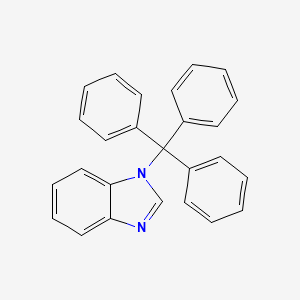

1-Tritylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tritylbenzimidazole is a chemical compound with the molecular formula C26H20N2. It has a molecular weight of 360.46 g/mol . It is used in laboratory chemicals .

Synthesis Analysis

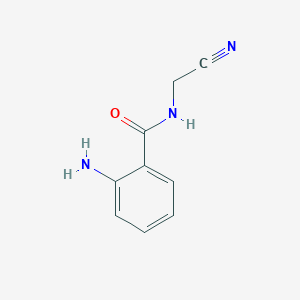

The synthesis of benzimidazole derivatives has been a focus of modern drug discovery . A simple and efficient synthesis of benzimidazole has been reported, which involves reacting ortho-phenylenediamines with benzaldehydes . The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1=NC2=CC=CC=C2N1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 . This indicates that the molecule consists of a benzimidazole core with a trityl group attached .Chemical Reactions Analysis

Benzimidazole derivatives have been extensively studied due to their wide range of biological activities . The principal mode of action for benzimidazole derivatives is by their inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules .Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white to yellow appearance . It has a melting point range of 168°C to 171°C .Aplicaciones Científicas De Investigación

Medical Implications and Drug Design

- Benzimidazole derivatives have been studied extensively due to their role in various medicinal applications. Some derivatives are key constituents in antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with DNA-associated processes make them significant in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Antifungal Properties

- Certain substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These derivatives have shown potent inhibitory activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abdel-Motaal et al., 2020).

- Benzimidazole derivatives have also shown efficacy against Candida species, suggesting their potential use as antifungal agents (Bauer et al., 2011).

Antitubercular Activity

- Phenoxyalkylbenzimidazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis. These compounds displayed submicromolar activity and were selective for M. tuberculosis, indicating their potential as antitubercular agents (Chandrasekera et al., 2015).

Anti-Bacterial and Anti-Protozoal Activities

- Amidinobenzimidazole derivatives have been studied for their anti-bacterial and anti-trypanosomal activities. Certain compounds within this class showed strong inhibitory activity against resistant Gram-positive bacteria and marked anti-bacterial effects against specific strains of E. coli (Bistrović et al., 2018).

Plant Growth Research

- Benzimidazole derivatives have been used in agricultural and horticultural settings as plant growth retardants. They have played a role in physiological research, particularly in understanding the regulation of terpenoid metabolism, which is related to cell division and senescence (Grossmann, 1990).

Antiviral Activity

- Some benzimidazole derivatives have been synthesized and tested for their antiviral activity, particularly against hepatitis C virus (HCV). The specific structure of these compounds plays a crucial role in their antiviral efficacy (Youssif et al., 2016).

Safety and Hazards

Direcciones Futuras

The synthesis of benzimidazole derivatives is a main focus for many laboratories around the world . More facile, environmentally friendly, and efficient strategies to prepare benzimidazole-based compounds will likely be developed in the near future . The application of benzimidazole synthesis to natural product synthesis and drug synthesis is probably the next challenge in the field .

Propiedades

IUPAC Name |

1-tritylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-4-12-21(13-5-1)26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)28-20-27-24-18-10-11-19-25(24)28/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCENPJPWSWRZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

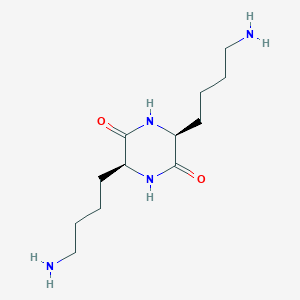

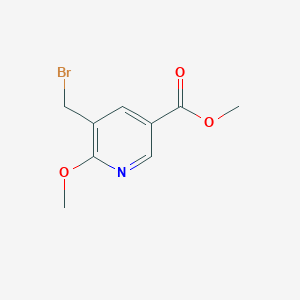

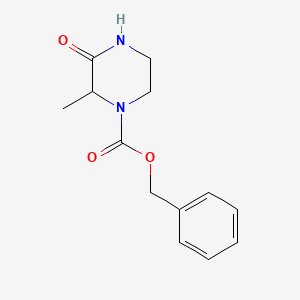

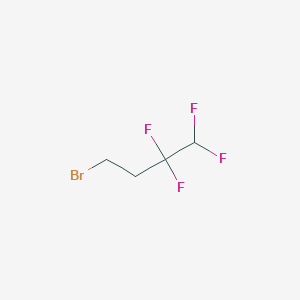

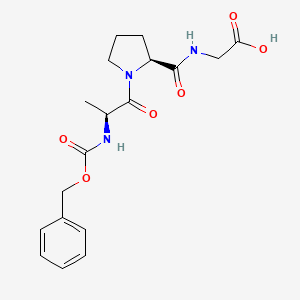

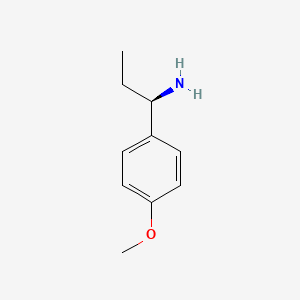

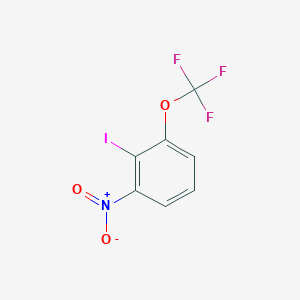

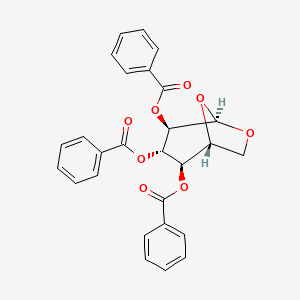

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one](/img/structure/B3254306.png)